3-(2-Methoxypyridin-4-yl)benzoic acid
Overview
Description
3-(2-Methoxypyridin-4-yl)benzoic acid is an organic compound with the molecular formula C₁₃H₁₁NO₃ It is a derivative of benzoic acid, where the benzene ring is substituted with a 2-methoxypyridin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxypyridin-4-yl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. For instance, 2-methoxypyridine-4-boronic acid can be coupled with 3-bromobenzoic acid under mild conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxypyridin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the carboxylic acid group.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions on the pyridine ring.
Major Products
Oxidation: 3-(2-Hydroxypyridin-4-yl)benzoic acid.
Reduction: 3-(2-Methoxypyridin-4-yl)benzyl alcohol.
Substitution: Various halogenated derivatives of this compound.
Scientific Research Applications
3-(2-Methoxypyridin-4-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the development of new materials, such as polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 3-(2-Methoxypyridin-4-yl)benzoic acid depends on its application. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes. The methoxy group and the pyridine ring can interact with the active site of enzymes, altering their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxypyridin-4-yl)benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(2-Methylpyridin-4-yl)benzoic acid: Similar structure but with a methyl group instead of a methoxy group.
3-(2-Chloropyridin-4-yl)benzoic acid: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
3-(2-Methoxypyridin-4-yl)benzoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can participate in hydrogen bonding and can be easily modified to introduce other functional groups, making it a versatile compound in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
3-(2-methoxypyridin-4-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-8-10(5-6-14-12)9-3-2-4-11(7-9)13(15)16/h2-8H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLPAZCCWINVET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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